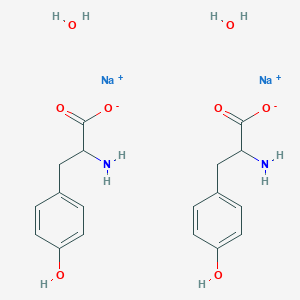
disodium bis((2S)-2-amino-3-(4-hydroxyphenyl)propanoate) dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosine disodium salt dihydrate is a polar, naturally occurring, non-essential amino acid. It is a derivative of L-tyrosine, which is one of the twenty amino acids used in protein biosynthesis. L-tyrosine was first discovered in 1846 by German chemist Justus von Liebig when he extracted it from casein, a protein found in milk and cheese . L-Tyrosine disodium salt dihydrate is known for its improved solubility compared to L-tyrosine, making it more suitable for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Tyrosine disodium salt dihydrate can be synthesized by dissolving L-tyrosine in an extreme pH environment, either below pH 2 or above pH 9. It can also be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) to achieve higher solubility . The disodium salt form is achieved by neutralizing the amino acid with sodium hydroxide, followed by crystallization to obtain the dihydrate form.
Industrial Production Methods
In industrial settings, L-tyrosine disodium salt dihydrate is produced through fermentation processes involving genetically modified microorganisms. These microorganisms are engineered to overproduce L-tyrosine, which is then extracted and converted to its disodium salt dihydrate form through chemical reactions involving sodium hydroxide and controlled crystallization processes .
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosine disodium salt dihydrate undergoes various chemical reactions, including:
Phosphorylation: The phenolic hydroxyl group of L-tyrosine can be phosphorylated by protein kinases, converting it to phosphotyrosine.
Common Reagents and Conditions
Oxidation: Common reagents include tyrosinase or other oxidizing agents under controlled pH and temperature conditions.
Phosphorylation: Protein kinases and adenosine triphosphate (ATP) are typically used under physiological conditions.
Sulfation: Sulfotransferases and 3’-phosphoadenosine-5’-phosphosulfate (PAPS) are used under specific enzymatic conditions.
Major Products Formed
L-DOPA: Formed through oxidation, which is a precursor to several neurotransmitters.
Phosphotyrosine: Formed through phosphorylation, playing a role in cell signaling.
Sulfotyrosine: Formed through sulfation, involved in various biological processes.
Wissenschaftliche Forschungsanwendungen
L-Tyrosine disodium salt dihydrate has a wide range of scientific research applications:
Wirkmechanismus
L-Tyrosine disodium salt dihydrate exerts its effects through several mechanisms:
Neurotransmitter Synthesis: It is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in the synthesis of dopamine.
Melanin Production: Acts as a substrate for the enzyme tyrosinase, leading to the production of melanin, the pigment responsible for skin, hair, and eye color.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine: An essential amino acid that is a precursor to L-tyrosine.
L-DOPA: A direct product of L-tyrosine oxidation, used in the treatment of Parkinson’s disease.
Phosphotyrosine: A phosphorylated form of L-tyrosine involved in cell signaling.
Uniqueness
L-Tyrosine disodium salt dihydrate is unique due to its enhanced solubility and stability compared to L-tyrosine. This makes it more suitable for use in cell culture media and industrial applications where high concentrations of L-tyrosine are required .
Eigenschaften
Molekularformel |
C18H24N2Na2O8 |
|---|---|
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
disodium;2-amino-3-(4-hydroxyphenyl)propanoate;dihydrate |
InChI |
InChI=1S/2C9H11NO3.2Na.2H2O/c2*10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h2*1-4,8,11H,5,10H2,(H,12,13);;;2*1H2/q;;2*+1;;/p-2 |
InChI-Schlüssel |
RCMJWNHTNMOEEV-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)O.C1=CC(=CC=C1CC(C(=O)[O-])N)O.O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B14048824.png)



